
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 2-bromo-, 9-(1,1-dimethylethyl) 2-methyl ester, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azabicyclo(421)nonane-2,9-dicarboxylic acid, 2-bromo-, 9-(1,1-dimethylethyl) 2-methyl ester, endo- is a complex organic compound characterized by its unique bicyclic structure This compound is part of the 9-azabicyclo[421]nonane family, which is known for its significant biological and chemical properties
Preparation Methods
The synthesis of 9-azabicyclo[4.2.1]nonane derivatives typically involves cycloaddition reactions. One efficient method for synthesizing these compounds is through the cycloaddition of N-substituted azepines catalyzed by transition metal complexes . Another approach involves the intramolecular oxidative amination of aminocyclooct-4-enes, which provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework . Industrial production methods may vary, but they generally follow similar principles, utilizing scalable and efficient synthetic routes.
Chemical Reactions Analysis
9-Azabicyclo[4.2.1]nonane derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives, such as the 2-bromo compound, can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amination typically yields aminated bicyclic structures, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
9-Azabicyclo[4.2.1]nonane derivatives have numerous scientific research applications:
Mechanism of Action
The mechanism of action of 9-azabicyclo[4.2.1]nonane derivatives involves their interaction with specific molecular targets. For example, anatoxin-a, a related compound, acts as a potent agonist for the nicotinic acetylcholine receptor (nAChR), mimicking the action of acetylcholine . This interaction leads to the activation of the receptor and subsequent physiological effects. The exact pathways and targets may vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
9-Azabicyclo[4.2.1]nonane derivatives can be compared with other bicyclic compounds, such as:
Anatoxin-a: A potent neurotoxin with a similar bicyclic structure, known for its high affinity for nAChR.
Quinuclidine: Another bicyclic amine with applications in medicinal chemistry and as a catalyst in organic synthesis.
Tropane: A bicyclic alkaloid found in plants, known for its pharmacological properties.
The uniqueness of 9-azabicyclo[4.2.1]nonane derivatives lies in their structural diversity and potential for functionalization, which allows for the creation of a wide range of analogues with varying biological and chemical properties.
Properties
CAS No. |
125736-37-0 |
|---|---|
Molecular Formula |
C15H24BrNO4 |
Molecular Weight |
362.26 g/mol |
IUPAC Name |
9-O-tert-butyl 2-O-methyl 2-bromo-9-azabicyclo[4.2.1]nonane-2,9-dicarboxylate |
InChI |
InChI=1S/C15H24BrNO4/c1-14(2,3)21-13(19)17-10-6-5-9-15(16,12(18)20-4)11(17)8-7-10/h10-11H,5-9H2,1-4H3 |
InChI Key |
LELPQEPATWWEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC(C1CC2)(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
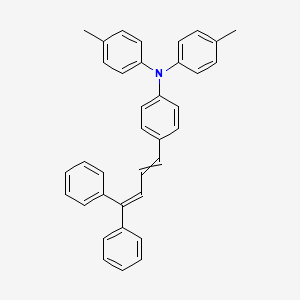
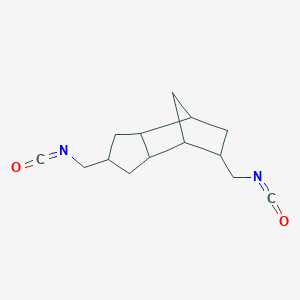



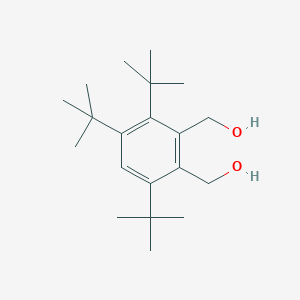

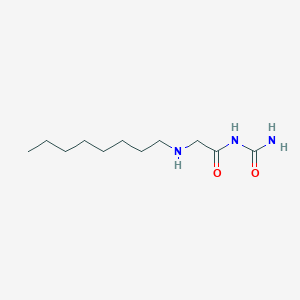
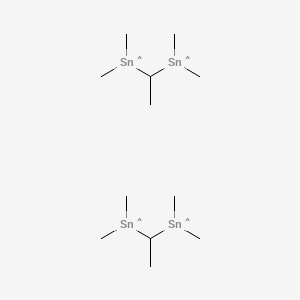


![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)

